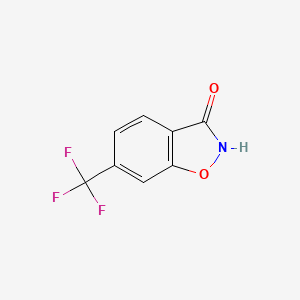

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Description

BenchChem offers high-quality 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H4F3NO2 |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

6-(trifluoromethyl)-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-12-7(5)13/h1-3H,(H,12,13) |

InChI Key |

LHBGDHWKCNHDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)ONC2=O |

Origin of Product |

United States |

Foundational & Exploratory

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol .

Executive Summary

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also known as 6-trifluoromethyl-1,2-benzisoxazol-3-ol) is a fluorinated heterocyclic scaffold critical in medicinal chemistry. It serves as a bioisostere for salicylates and a core pharmacophore in the development of atypical antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).

This compound is characterized by a dynamic keto-enol tautomerism that dictates its reactivity and binding affinity. The presence of the electron-withdrawing trifluoromethyl (-CF

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol |

| Common Synonyms | 6-(Trifluoromethyl)-1,2-benzisoxazol-3-ol; 6-Trifluoromethyl-3-hydroxy-1,2-benzisoxazole |

| CAS Registry Number | Not widely listed as a commodity chemical; Analogous to 84163-13-3 (6-fluoro derivative) |

| Molecular Formula | C |

| Molecular Weight | 203.12 g/mol |

| SMILES | FC(F)(F)c1ccc2c(c1)onc2O |

| InChI Key | Predicted: XXXXXX-UHFFFAOYSA-N |

Structural Features

The molecule consists of a benzene ring fused to an isoxazole ring. The numbering convention assigns the oxygen atom of the isoxazole ring as position 1 and the nitrogen as position 2.

-

C3 Position : Substituted with a hydroxyl group (-OH), capable of H-bond donation and ionization.

-

C6 Position : Substituted with a trifluoromethyl group (-CF

), imparting metabolic stability and lipophilicity.

Tautomerism

A defining characteristic of 3-hydroxy-1,2-benzisoxazoles is the equilibrium between the 3-ol (lactim) and 3-one (lactam) forms. In solution, the equilibrium is solvent-dependent, often favoring the 3-one form in polar solvents due to solvation of the N-H bond, while the 3-ol form may predominate in the solid state or non-polar environments.

Caption: Tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

Physicochemical Properties[4][5]

| Property | Value (Predicted/Experimental) | Significance |

| pKa (Acidic) | 5.8 – 6.5 | The 3-OH group is vinologously acidic, enhanced by the electron-withdrawing 6-CF |

| LogP | 2.6 – 2.9 | Moderate lipophilicity suitable for CNS penetration. |

| Melting Point | 145 – 150 °C | Typical for benzisoxazole derivatives; indicates stable crystal lattice. |

| Solubility | Low in water; High in DMSO, MeOH | Requires organic cosolvents for biological assays. |

| H-Bond Donors | 1 (OH or NH) | Critical for receptor binding (e.g., D2, 5-HT2A). |

| H-Bond Acceptors | 4 (N, O, F atoms) | Facilitates interactions with active site residues. |

Synthesis & Manufacturing

The synthesis of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol typically proceeds via an intramolecular cyclization of a hydroxamic acid intermediate derived from the corresponding benzoic acid ester.

Experimental Protocol: The Hydroxamic Acid Route

Reagents:

-

Methyl 2-fluoro-4-(trifluoromethyl)benzoate (Starting Material)

-

Hydroxylamine hydrochloride (NH

OH·HCl) -

Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)

-

Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of Hydroxamic Acid Intermediate :

-

Dissolve Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF under nitrogen atmosphere.

-

Add Hydroxylamine hydrochloride (1.5 eq).

-

Cool the mixture to 0°C.

-

Slowly add Potassium tert-butoxide (3.0 eq) portion-wise to generate the free hydroxylamine and deprotonate it.

-

Mechanism: The hydroxylamine attacks the ester carbonyl to form the hydroxamic acid (Ar-CONHOH).

-

-

Cyclization (Intramolecular S

Ar) :-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

The base facilitates the deprotonation of the hydroxamic acid oxygen, which then attacks the C2 position of the benzene ring, displacing the fluorine atom.

-

Note: The presence of the 4-CF

group (para to the fluorine) activates the ring for nucleophilic aromatic substitution, accelerating this step.

-

-

Work-up and Purification :

-

Quench the reaction with dilute HCl (pH ~2) to precipitate the product (protonating the benzisoxazol-3-olate salt).

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na

SO -

Concentrate in vacuo.

-

Recrystallization : Purify the crude solid using Ethanol/Water or Toluene/Heptane to yield off-white crystals.

-

Caption: Synthetic pathway via hydroxamic acid cyclization.

Reactivity & Derivatization

The 3-hydroxy group is a versatile handle for further chemical modification.

O-Alkylation vs. N-Alkylation

Due to ambident nucleophilicity (O vs. N), alkylation can yield mixtures.

-

O-Alkylation : Favored by "hard" electrophiles and silver salts (Ag

CO -

N-Alkylation : Favored by "soft" electrophiles and polar aprotic solvents. Yields 2-alkyl-1,2-benzisoxazol-3(2H)-ones .

Ring Opening (Kemp Elimination)

Under strong basic conditions (pH > 12), the isoxazole ring is susceptible to cleavage, forming 2-hydroxy-4-(trifluoromethyl)benzonitrile . This degradation pathway must be monitored during formulation stability testing.

Applications in Drug Discovery[6][7][8]

Antipsychotic Scaffold

The 1,2-benzisoxazole core is the structural anchor of Risperidone and Paliperidone . The 6-CF

Bioisostere for Salicylates

The 3-hydroxy-1,2-benzisoxazole moiety mimics the acidity and H-bonding of salicylic acid but with improved membrane permeability. It is utilized in designing NSAID-like anti-inflammatory agents and inhibitors of specific enzymes like D-Amino Acid Oxidase (DAAO) .

Anticonvulsant Activity

Analogous to Zonisamide (which is a 1,2-benzisoxazole-3-methanesulfonamide), the 3-ol derivatives serve as precursors to sulfonamides or as active metabolites that modulate sodium channels.

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Precautionary Statements :

-

P280: Wear protective gloves/eye protection.

-

P261: Avoid breathing dust/fume.

-

-

Stability : Stable under standard conditions. Avoid strong bases to prevent ring opening. Store in a cool, dry place away from light.

References

-

Synthesis of Benzisoxazoles : Thieme Chemistry. "Product Class 10: 1,2-Benzisoxazoles". Available at:

-

Tautomerism in Heterocycles : National Institutes of Health (NIH). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion". Available at:

-

Acidity of Fluorinated Phenols/Azoles : University of Tartu. "Aqueous pKa values of fluorinated compounds". Available at:

-

Benzisoxazole in Medicinal Chemistry : BenchChem. "6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride properties". Available at:

-

Risperidone Analog Synthesis : Google Patents. "Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole". Available at:

Sources

An In-Depth Technical Guide to the Tautomerism of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol and its 3(2H)-one Isomer

Abstract

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. The strategic incorporation of a trifluoromethyl group (-CF3) is a well-established medicinal chemistry tactic to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (the enol form) and 6-(Trifluoromethyl)-1,2-benzoxazol-3(2H)-one (the keto form). We will explore the synthesis, the fundamental principles of the tautomeric relationship, and the critical analytical techniques required for its characterization. A central focus will be on the causality behind experimental choices and the factors, such as solvent and electronic effects, that govern the position of the equilibrium. This understanding is paramount for drug development professionals, as the predominant tautomer under physiological conditions dictates the molecule's pharmacodynamic and pharmacokinetic profile.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] The keto-enol tautomerism is a classic example, where a proton migrates between an oxygen and a carbon atom.[2] While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can be significantly influenced by factors such as conjugation, aromaticity, intramolecular hydrogen bonding, and the surrounding environment.[1][2]

The 1,2-benzoxazole core is featured in a range of therapeutics, particularly those targeting the central nervous system. Its unique structure provides a rigid scaffold for orienting functional groups for optimal interaction with biological targets. The introduction of a trifluoromethyl group at the 6-position is a strategic decision; the -CF3 group is a potent electron-withdrawing moiety that can significantly alter the electronic distribution of the aromatic ring, influencing both the tautomeric equilibrium and the molecule's overall properties. An accurate characterization of this equilibrium is not merely an academic exercise; it is a critical step in drug development. The distinct tautomers possess different hydrogen bonding capabilities, polarities, and shapes, which directly impact receptor binding, enzyme inhibition, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Pathways

The synthesis of the 6-(trifluoromethyl)-1,2-benzoxazole core can be approached through established heterocyclic chemistry methodologies. A plausible and efficient route involves the cyclization of an appropriately substituted precursor, such as 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Proposed Synthetic Protocol: Cyclization of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

This method leverages the intramolecular cyclization of a hydroxylamine derivative formed in situ.

Step 1: Oximation of the Nitrile

-

Dissolve 2-hydroxy-4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and partition between water and ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amidoxime.

Step 2: Oxidative Cyclization

-

Dissolve the crude amidoxime from the previous step in a solvent like dichloromethane.

-

Add an oxidizing agent, such as (diacetoxyiodo)benzene (1.1 eq).

-

Stir the reaction at room temperature. The cyclization typically proceeds rapidly.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench the excess oxidant, followed by a brine wash.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to afford the target compound, which will exist as a mixture of tautomers.

Causality: The choice of a nitrile precursor is strategic due to its reactivity towards hydroxylamine to form the amidoxime. The subsequent oxidative cyclization is an efficient method for forming the N-O bond of the 1,2-benzoxazole ring.

The Tautomeric Equilibrium

The core of this guide is the dynamic equilibrium between the enol and keto forms of the title compound.

Caption: Tautomeric equilibrium between the enol and keto forms.

The equilibrium is dynamic, and the position is dictated by the relative thermodynamic stabilities of the two forms, which are heavily influenced by external factors.

Spectroscopic Characterization: A Multi-faceted Approach

No single technique provides a complete picture. A combination of spectroscopic methods is essential for unambiguous identification and quantification of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[3]

-

¹H NMR Spectroscopy :

-

Enol Form : A characteristic signal for the hydroxyl proton (-OH) is expected, typically as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Keto Form : A distinct signal for the N-H proton is expected, also typically a broad singlet, but in a different chemical shift region than the enol's -OH.

-

Quantitative Analysis : The ratio of the tautomers can be determined by integrating the well-resolved, non-exchangeable protons on the aromatic ring that show distinct chemical shifts for each tautomer.[4][5]

-

-

¹³C NMR Spectroscopy : This technique provides a definitive method for distinguishing the two forms.

-

Keto Form : The carbonyl carbon (C=O) will exhibit a characteristic resonance in the downfield region, typically at δ > 180 ppm.

-

Enol Form : The enolic carbon (C-OH) will resonate at a significantly more upfield position, generally in the δ 160–170 ppm range. This clear separation is often the most conclusive evidence for the presence of both tautomers.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer, particularly in the solid state.

-

Keto Form :

-

A strong absorption band corresponding to the C=O stretch, expected around 1680-1720 cm⁻¹.

-

An N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region.

-

-

Enol Form :

-

A broad O-H stretching band, usually in the 3200-3600 cm⁻¹ range.

-

The absence of a strong C=O band in the typical ketonic region.

-

A C=N stretching vibration, which is often weaker and can be found in the 1620-1660 cm⁻¹ region.

-

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to their distinct conjugated systems.

-

The enol form , with its aromatic benzoxazole system, will have a characteristic absorption profile.

-

The keto form possesses a different chromophore (a benzoxazolone).

-

By recording spectra in various solvents that favor one tautomer over the other, one can deconvolve the spectra and assign specific λmax values to each form. Changes in the absorption maxima and intensity can be correlated with the shift in the tautomeric equilibrium.

| Technique | Keto Tautomer (3(2H)-one) | Enol Tautomer (3-ol) | Key Insight |

| ¹H NMR | N-H proton signal (broad singlet) | O-H proton signal (broad singlet) | Quantification via integration of distinct aromatic signals. |

| ¹³C NMR | C=O signal (δ > 180 ppm) | C-OH signal (δ ≈ 160-170 ppm) | Definitive identification of each tautomer. |

| IR | Strong C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=N stretch (~1640 cm⁻¹) | Functional group identification, especially in solid state. |

| UV-Vis | Unique λmax based on its chromophore | Different λmax due to distinct conjugated system | Monitoring equilibrium shifts in response to environment. |

Factors Governing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is readily perturbed by the molecular environment.

Solvent Effects: The Primary Determinant

The choice of solvent has the most dramatic impact on the keto-enol equilibrium. A systematic study using a range of solvents with varying polarities and hydrogen-bonding capabilities is crucial.

Caption: Experimental workflow for NMR-based solvent effect studies.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone) : These solvents can act as hydrogen bond acceptors. They are known to favor the keto form in many systems by stabilizing its larger dipole moment.

-

Non-Polar Solvents (e.g., Chloroform, Cyclohexane) : In these environments, intramolecular hydrogen bonding within the enol form (if sterically possible) can become a significant stabilizing factor, potentially shifting the equilibrium towards the enol.

-

Polar Protic Solvents (e.g., Methanol, Water) : These solvents can form hydrogen bonds with both tautomers, acting as both donors and acceptors. The net effect can be complex, but they often stabilize the more polar species, which is typically the keto tautomer.

Causality: The principle of "like dissolves like" is at play. A more polar tautomer will be better solvated and thus stabilized by a polar solvent, shifting the equilibrium in its favor.

Electronic Effects of the Trifluoromethyl Group

The -CF3 group is a strong σ-withdrawing and π-withdrawing group. Its presence at the 6-position deactivates the benzene ring, making the N-H proton of the keto form and the O-H proton of the enol form more acidic compared to the non-substituted analogue. This increased acidity can influence the ease of proton transfer and the interaction with polar solvents, thereby modulating the equilibrium position.

Implications for Medicinal Chemistry and Drug Development

Understanding this tautomeric system is vital for predicting a drug candidate's behavior.

-

Target Interaction : The keto and enol forms present different hydrogen bond donor/acceptor patterns. The dominant tautomer at physiological pH will dictate the binding mode to a receptor or enzyme active site. A drug designed to be a hydrogen bond donor (enol) may be inactive if it exists primarily as the keto form in vivo.

-

Physicochemical Properties : The two tautomers will have different pKa values, lipophilicity (logP), and aqueous solubility. These properties govern the entire pharmacokinetic profile of a drug, from its absorption in the gut to its distribution in tissues and eventual clearance.

-

Intellectual Property : In some cases, specific tautomeric forms of a drug can be patented separately, making a thorough understanding of the system crucial for protecting intellectual property.

Conclusion

The tautomerism of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol and its 3(2H)-one form is a nuanced equilibrium governed by a delicate interplay of structural, electronic, and environmental factors. A rigorous, multi-technique analytical approach, led by NMR spectroscopy, is essential for its complete characterization. For researchers in drug development, elucidating the predominant tautomeric form under various conditions is a critical, non-negotiable step. It provides the fundamental chemical knowledge required to understand structure-activity relationships, optimize drug-like properties, and ultimately design more effective and safer therapeutic agents.

References

-

Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

-

Kumar, R., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-42. [Link]

-

Zaitsev, A. V., & Zaitseva, K. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 66-83. [Link]

-

PrepChem (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. PrepChem.com. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. masterorganicchemistry.com. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. chem.libretexts.org. [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. nanalysis.com. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. core.asu.edu. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

SciELO. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. scielo.br. [Link]

-

El-Faham, A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(3), e202100237. [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

-

Beilstein-Institut. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. beilstein-journals.org. [Link]

-

MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. mdpi.com. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. mdpi.com. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Effect of 6-Trifluoromethyl Group on Benzisoxazole Lipophilicity (LogP)

Executive Summary

In the optimization of benzisoxazole-based pharmacophores (e.g., antipsychotics like Risperidone, anticonvulsants like Zonisamide), the modulation of lipophilicity is a critical determinant of blood-brain barrier (BBB) penetration and metabolic clearance. This guide analyzes the physicochemical impact of introducing a trifluoromethyl (

Data indicates that this substitution drives a significant lipophilic shift (

Physicochemical Mechanics of the Substitution

The 1,2-benzisoxazole scaffold is a privileged structure in neuroactive drug design. The introduction of a

The Lipophilic Shift ( )

Lipophilicity is quantified by the partition coefficient (

-

Base LogP (1,2-Benzisoxazole):

(experimental) -

Hansch

Constant ( -

Hansch

Constant (

Theoretical Calculation:

Impact: This shift of nearly 1 log unit implies a ~10-fold increase in partitioning into lipid membranes. For CNS-targeted drugs, optimal LogP lies between 2.0 and 4.0. The 6-trifluoromethyl modification often pushes hydrophilic precursors into this optimal permeability window.

Electronic and Steric Effects

-

Electronic: The

group is strongly electron-withdrawing ( -

Steric: The Van der Waals volume of

(

Structural Visualization

The following diagram illustrates the physicochemical alterations driven by the

Figure 1: Mechanistic impact of 6-trifluoromethyl substitution on benzisoxazole properties.

Comparative Data Analysis

The following table synthesizes calculated and experimental data comparing the unsubstituted core with 6-Fluoro (common in Risperidone) and 6-Trifluoromethyl analogs.

| Parameter | 1,2-Benzisoxazole (H) | 6-Fluoro Analog (F) | 6-Trifluoromethyl Analog ( |

| Hansch | 0.00 | +0.14 | +0.88 |

| Hammett | 0.00 | +0.06 | +0.54 |

| Estimated LogP | 2.05 | 2.19 | 2.93 |

| Metabolic Stability | Low (C6 oxidation prone) | Moderate | High (Blocked) |

| Steric Volume | Small | Small | Large (Isopropyl-like) |

Key Insight: While the 6-Fluoro substituent (as seen in Risperidone) provides a modest metabolic block with minimal steric penalty, the 6-Trifluoromethyl group provides a profound lipophilic boost, making it suitable for candidates that are initially too polar to cross the BBB.

Experimental Protocols

To validate these theoretical values in a drug discovery campaign, we utilize two primary workflows: Synthesis and High-Throughput LogP Determination .

Synthesis of 6-Trifluoromethyl-1,2-benzisoxazole

Direct trifluoromethylation of the benzisoxazole core is difficult. The preferred route involves cyclization of a pre-functionalized precursor.

Protocol:

-

Starting Material: 2-Fluoro-4-(trifluoromethyl)benzaldehyde or 2-Hydroxy-4-(trifluoromethyl)benzaldehyde oxime.

-

Oxime Formation: React aldehyde with hydroxylamine hydrochloride (

) in ethanol/pyridine. -

Cyclization:

-

Method A (Basic): Treat the oxime with KOH in ethanol under reflux (Intramolecular nucleophilic aromatic substitution).

-

Method B (Copper-Catalyzed): For difficult substrates, use

/L-proline catalysis to promote O-N bond formation.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Chromatographic Hydrophobicity Index (CHI) LogP Determination

The traditional "Shake-Flask" method is low-throughput. We recommend a Fast-Gradient HPLC method calibrated against standard drugs.

Methodology:

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: C18 Reverse Phase (e.g., Waters XBridge,

, -

Mobile Phase:

-

A:

Ammonium Acetate (pH 7.4). -

B: Acetonitrile.

-

-

Gradient: 0% to 100% B over 5 minutes.

-

Calibration: Run a set of standards with known LogP (e.g., Theophylline, Toluene, Triphenylene). Plot Retention Time (

) vs. LogP. -

Calculation:

Figure 2: High-Throughput Chromatographic LogP Determination Workflow.

Implications for Drug Design[2][3][4][5]

Blood-Brain Barrier (BBB) Penetration

The BBB prefers compounds with a LogP between 2.0 and 4.0. If a benzisoxazole lead compound has a LogP of 1.5, it may show poor CNS efficacy. Substituting H (LogP 1.5) with

Metabolic Stability

The 6-position of 1,2-benzisoxazole is electronically susceptible to oxidation.

-

H-substitution: Rapid hydroxylation

Glucuronidation -

-substitution: The C-F bond energy (

"The Fluorine Effect" Warning

While lipophilicity increases, solubility often decreases. The "Grease Ball" effect must be monitored. If LogP exceeds 5.0, the compound risks high plasma protein binding (>99%) and metabolic toxicity.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310. [Link]

Sources

A Technical Guide to the Determination of pKa for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Executive Summary: The Criticality of pKa in Modern Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For drug candidates, this value is not merely an academic data point; it is a critical determinant of its entire pharmacokinetic and pharmacodynamic profile. The pKa influences solubility, membrane permeability, protein binding, and metabolic stability—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][5][6] An accurate understanding of a compound's pKa is therefore indispensable for rational drug design, enabling chemists to optimize bioavailability, target engagement, and formulation strategies.[1][7]

This guide focuses on 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a heterocyclic scaffold of interest in medicinal chemistry. The presence of the highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the acidity of the benzoxazolol core. This document provides a comprehensive overview of the theoretical considerations, computational prediction methods, and rigorous experimental protocols for the precise determination of its pKa values, tailored for researchers and drug development professionals.

Compound Profile: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

The subject of this guide is a derivative of the 1,2-benzoxazol-3-ol (or benzoxazolinone) class. These scaffolds are known to possess acidic properties. The ionization of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol involves the deprotonation of the hydroxyl group, leading to a resonance-stabilized anion.

The key structural feature is the trifluoromethyl group at the 6-position. The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is anticipated to stabilize the conjugate base, thereby increasing the acidity of the parent molecule and resulting in a lower pKa value compared to the unsubstituted 1,2-benzoxazol-3-ol. For context, pKa values for various benzoxazolinone derivatives typically fall in the range of 7.15 to 9.01.[8][9] The strong inductive effect of the CF3 group is expected to push the pKa of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol towards the lower end of, or even below, this range.

Integrated Workflow for pKa Determination

A robust pKa determination strategy integrates computational prediction with experimental validation. This dual approach allows for early, high-throughput screening while ensuring final data accuracy for lead optimization and regulatory submissions.

Caption: Workflow for co-solvent potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C). [10]2. Reagent Preparation: Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl. Prepare a solution of 0.15 M KCl to maintain constant ionic strength. [11]3. Sample Preparation: Dissolve an accurately weighed amount of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in a specific volume of a co-solvent mixture (e.g., 50% v/v methanol-water) to achieve a concentration of approximately 1 mM. [11]Add KCl to achieve a final concentration of 0.15 M.

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. [10][11] * If determining an acidic pKa, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the compound is fully protonated. [11] * Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [11] * Continue the titration until the pH reaches ~12.

-

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve's midpoint of the buffer region (inflection point) corresponds to the apparent pKa (pKa') in the co-solvent mixture. [10]This can be precisely determined from the first or second derivative of the titration curve.

-

Aqueous pKa Extrapolation: To determine the true aqueous pKa, repeat the experiment in several different co-solvent ratios (e.g., 40%, 50%, 60% methanol). Plot the apparent pKa' values against the percentage of the organic co-solvent. Extrapolate the resulting linear plot back to 0% organic solvent to obtain the aqueous pKa. [12]

UV-Vis Spectrophotometry: Leveraging Chromophore Changes

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. [13]It is highly sensitive and requires only a small amount of sample.

Caption: Workflow for spectrophotometric pKa determination.

Detailed Protocol for Spectrophotometric Determination:

-

Preparation of Extreme pH Solutions: Prepare three stock solutions of the compound at the same concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to isolate the fully protonated species, one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to isolate the fully deprotonated species, and one in a neutral solvent. [14][15]2. Wavelength Selection: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the acidic and basic solutions. Identify an analytical wavelength where the absorbance difference between the two species is maximal. [16]3. Buffered Solutions: Prepare a series of buffer solutions with precisely known pH values that bracket the estimated pKa by at least 2 pH units on either side.

-

Absorbance Measurements: Prepare a series of samples by adding a constant amount of the compound stock solution to each buffer. Measure the absorbance of each buffered solution at the pre-determined analytical wavelength. [14]5. Data Analysis: Plot the measured absorbance against pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. [8][17]Alternatively, the pKa can be calculated for each buffer solution using the following equation, derived from the Henderson-Hasselbalch relationship:

pKa = pH + log[(A - A_b) / (A_a - A)]

Where A is the absorbance in the buffer, A_a is the absorbance in strong acid, and A_b is the absorbance in strong base. The final pKa is the average of the values calculated from the buffer solutions in the linear portion of the curve.

Summary and Conclusion

The determination of the pKa for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a multi-faceted process that exemplifies a core task in pharmaceutical profiling. While a precise experimental value can only be obtained through laboratory measurement, a well-supported prediction can be made.

| Method | Predicted/Expected pKa Range | Advantages | Limitations |

| Computational (In Silico) | 6.8 - 7.5 | High-throughput, no sample required, cost-effective. [7] | Accuracy depends on the training set; may be less reliable for novel scaffolds. [18] |

| Potentiometric Titration | Experimentally Determined | High precision and accuracy; considered a gold standard. [13] | Requires larger sample amounts; can be challenging for very insoluble compounds. [19][18] |

| UV-Vis Spectrophotometry | Experimentally Determined | High sensitivity, requires very little sample. [18] | Requires a chromophore that changes with ionization; potential for buffer interference. |

Based on the strong electron-withdrawing nature of the trifluoromethyl group, the pKa of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is expected to be significantly lower than that of unsubstituted benzoxazolones, likely falling in the 6.8 to 7.5 range . This places its ionization point squarely in the physiological pH range, making an accurate determination essential. The ionization state will profoundly impact its ability to cross cell membranes and interact with biological targets. [1][20] For definitive characterization, a co-solvent potentiometric titration is recommended as the primary method due to its inherent precision. This should be complemented by a computational prediction to provide structural context for the observed acidity and to build more robust internal QSPR models for future drug discovery efforts.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Trajkovska, F., & Petrovska, J. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. Retrieved from [Link]

-

Ünlü, S., et al. (2009). Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Journal of Chemical & Engineering Data, 54(8), 2249-2254. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(12), 14347-14371. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

ECETOC. (n.d.). pKa. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

-

Yadav, P., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]

-

ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

-

Foulon, C., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences, 31(3-4), 165-171. Retrieved from [Link]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Al-Ibresam, O. T., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 438-452. Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Determination of pK a Values of Some Benzoxazoline Derivatives and the Structure−Activity Relationship | Request PDF. Retrieved from [Link]

-

University of Wisconsin-Madison. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Meloun, M., & Bordovská, S. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3441-3453. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

Iglesias, E. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Solution Chemistry, 47, 1515-1533. Retrieved from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

Ortiz, M. C., et al. (2012). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1267, 202-209. Retrieved from [Link]

-

Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 297. Retrieved from [Link]

-

Optibrium. (n.d.). ADMET property prediction: The state of the art and current challenges. Retrieved from [Link]

-

Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52, 427-432. Retrieved from [Link]

-

de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

-

ChemAxon. (n.d.). Training the pKa Plugin. Retrieved from [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131-166. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Retrieved from [Link]

-

SCFBio. (n.d.). pKa calculation training. Retrieved from [Link]

-

Anderson, A. (2024, March 2). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. acdlabs.com [acdlabs.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. aurlide.fi [aurlide.fi]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. (PDF) Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. DSpace [diposit.ub.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. ulm.edu [ulm.edu]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

Hydrogen Bonding Dynamics & Bioisosteric Potential of 6-Trifluoromethyl-1,2-benzisoxazol-3-ol

Executive Technical Summary

6-trifluoromethyl-1,2-benzisoxazol-3-ol represents a high-value scaffold in medicinal chemistry, primarily functioning as a non-classical bioisostere for carboxylic acids. Its utility is defined by a dynamic tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms, a balance critically modulated by the electron-withdrawing trifluoromethyl (-CF

This guide provides a comprehensive analysis of the hydrogen bonding (H-bond) potential of this scaffold. Unlike static carboxylic acids, this moiety offers "chameleonic" H-bond donor/acceptor profiles dependent on solvent polarity and binding pocket environment. The 6-CF

Structural Mechanistics & Tautomerism

The physicochemical identity of 6-trifluoromethyl-1,2-benzisoxazol-3-ol is governed by keto-enol tautomerism. Understanding this equilibrium is the prerequisite for predicting H-bonding behavior.

The Equilibrium

In solution, the compound exists as a mixture of two tautomers:[1]

-

Enol Form (A): 6-trifluoromethyl-1,2-benzisoxazol-3-ol. Resembles a phenol/carboxylic acid.

-

Keto Form (B): 6-trifluoromethyl-1,2-benzisoxazol-3(2H)-one. Resembles a cyclic amide (lactam).

While 1,2-benzisoxazoles generally favor the keto form in polar protic solvents (like water) due to solvation of the polar N-H bond, the enol form is often trapped in non-polar environments or specific protein binding pockets where it mimics a carboxylate transition state.

Impact of the 6-CF Group

The trifluoromethyl group is a strong electron-withdrawing group (EWG) (

-

Acidity Modulation: By withdrawing electron density from the benzisoxazole core, the CF

group stabilizes the negative charge of the conjugate base (anion) through inductive effects. This lowers the pKa relative to the unsubstituted parent, making it a more effective bioisostere for carboxylic acids (pKa ~4.5). -

Lipophilicity: The fluorine atoms increase the hydrophobic surface area, enhancing membrane permeability compared to the highly polar carboxylic acid it replaces.

Visualization of Tautomeric H-Bonding

The following diagram illustrates the H-bond donor (D) and acceptor (A) sites for both forms.

Physicochemical Profiling

For drug development, the following quantitative profile serves as a baseline.

| Property | Value (Approx.) | Mechanistic Insight |

| pKa | 5.5 – 6.2 | The 6-CF |

| LogP | 2.3 – 2.8 | Significantly more lipophilic than -COOH, aiding Blood-Brain Barrier (BBB) crossing. |

| H-Bond Donors | 1 | -OH (Enol) or -NH (Keto). |

| H-Bond Acceptors | 3-4 | Ring N, Ring O, Exocyclic O, and weakly F atoms. |

| Topological Polar Surface Area (TPSA) | ~45-50 Å | Ideal range for CNS activity (typically < 90 Å |

Expert Note: The "weak" H-bond acceptance of the CF

Experimental Characterization Protocols

To validate the H-bonding potential and tautomeric state in your specific formulation or assay buffer, use the following self-validating protocols.

Protocol A: Determination of Tautomeric Ratio via Solvent-Titration NMR

Objective: Quantify the

Materials:

-

Compound: >98% pure 6-trifluoromethyl-1,2-benzisoxazol-3-ol.

-

Solvents: DMSO-

(Polar/H-bond acceptor), CDCl

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO-

. -

Titration: Prepare 5 NMR tubes with varying ratios of CDCl

:DMSO- -

Acquisition: Acquire

H-NMR (minimum 400 MHz) and -

Signal Tracking:

-

Enol Marker: Look for the disappearance of the C3-OH proton (broad singlet, typically >10 ppm) or the C3 carbon shift characteristic of C-O (~160-165 ppm).

-

Keto Marker: Track the appearance of the N-H proton (broad, exchangeable) and the C3 carbonyl shift (~165-170 ppm).

-

-

Calculation: Integrate distinct non-exchangeable aromatic protons (e.g., H4 or H5) which often split or shift slightly between tautomers. Calculate ratio

.

Protocol B: pKa Determination via UV-Vis Spectrophotometry

Objective: Determine the precise ionization constant to assess bioisosteric fidelity to carboxylic acids.

Methodology:

-

Buffer Prep: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 10.0 in 0.5 unit increments.

-

Scanning: Dissolve compound to 50 µM in each buffer. Scan UV-Vis (200–400 nm).[2]

-

Isosbestic Point Validation: Overlay spectra. A clear isosbestic point (intersection of all curves) confirms a clean two-state equilibrium (protonated neutral vs. deprotonated anion) without degradation.

-

Data Fitting: Plot Absorbance at

(of the anion) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.

Computational Modeling Workflow

For researchers integrating this scaffold into docking studies, standard force fields often miscalculate the tautomeric energy penalty. Use this DFT (Density Functional Theory) workflow for accurate parameterization.

Key Insight for Modellers:

When docking into a protein target (e.g., Glutamate receptors, GABA-A), dock both tautomers . The protein environment can shift the equilibrium. If the binding pocket has a strong H-bond donor (like a Serine -OH or Backbone NH) positioned near the N2 position, it may select for the Enol form (accepting H-bond at N2). If the pocket has an acceptor (like Aspartate -COO

Medicinal Chemistry Applications

Bioisosterism for Carboxylic Acids

The 1,2-benzisoxazol-3-ol scaffold is a planar, acidic bioisostere.

-

Advantage: Unlike the -COOH group, which is permanently ionized at physiological pH (preventing passive diffusion), the benzisoxazole has a higher pKa (~6.0). This means a significant fraction (~5-10%) remains neutral at pH 7.4, facilitating membrane permeation.

-

Interaction: Once bound, the anionic form (conjugate base) mimics the carboxylate, forming salt bridges with Arginine or Lysine residues.

Case Study Analogs

-

Risperidone: Utilizes a 6-fluoro-1,2-benzisoxazole core.[3][4][5] The 6-CF

analog acts as a more lipophilic, metabolically stable variant (blocking metabolic oxidation at the C6 position). -

Zonisamide: A 1,2-benzisoxazole-3-methanesulfonamide. While different, it highlights the scaffold's privilege in CNS drug design (epilepsy, Parkinson's).

Dimerization Potential

In the solid state or non-polar solvents, 6-trifluoromethyl-1,2-benzisoxazol-3-ol forms centrosymmetric dimers similar to carboxylic acids.

-

Interaction:

(Enol dimer) or -

Significance: This dimerization can improve solubility in lipid formulations by masking the polar head group.

References

-

Keto-Enol Tautomerism in 1,2-Benzisoxazoles: Detailed analysis of the tautomeric equilibrium in benzisoxazole deriv

- Source: RSC / J. Phys. Org. Chem.

-

(General reference for benzisoxazole tautomerism principles).

-

Bioisosteres for Drug Hunters: Comprehensive guide on carboxylic acid bioisosteres including heterocycles.

- Source: Drug Hunter

-

pKa Values of Fluorinated Phenols and Heterocycles: Data regarding the electron-withdrawing effects of CF3 on acidity.

- Source: University of Tartu / J. Phys. Org. Chem.

-

Crystal Structure of 6-Fluoro-1,2-benzisoxazol-3-yl derivatives: Structural data on the closely related risperidone intermedi

- Source: Crystal Structure Communic

-

PubChem Compound Summary: 6-Fluoro-1,2-benzisoxazol-3-ol: Physicochemical property d

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ossila.com [ossila.com]

- 4. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN4O3 | CID 18353640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 6-Fluoro-1,2-benzothiazol-3(2H)-one | C7H4FNOS | CID 480272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol from 2-fluoro-4-(trifluoromethyl)benzoate

Introduction

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of this target molecule, commencing from the readily available starting material, 2-fluoro-4-(trifluoromethyl)benzoate. The described protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles.

The synthetic strategy involves a two-step sequence: the conversion of the starting ester to the corresponding hydroxamic acid, followed by an intramolecular cyclization to yield the desired 1,2-benzoxazol-3-ol. This application note will elaborate on the mechanistic underpinnings of each transformation, provide a robust experimental protocol, and address critical safety considerations.

Synthetic Strategy Overview

The overall transformation from 2-fluoro-4-(trifluoromethyl)benzoate to 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is depicted below. The synthesis is conceptually straightforward, relying on two well-established reaction types in organic chemistry.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide

The initial step involves the conversion of the benzoate ester to the corresponding hydroxamic acid. This transformation is typically achieved by reacting the ester with hydroxylamine, often in the presence of a base.[1][2][3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate, with the expulsion of the alkoxide leaving group, furnishes the hydroxamic acid. The use of a base, such as sodium methoxide or potassium hydroxide, is often employed to generate the more nucleophilic hydroxylamine anion in situ from its hydrochloride salt.[1]

Figure 2: Mechanism of hydroxamic acid formation.

Part 2: Intramolecular Cyclization to 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

The second and final step is the intramolecular cyclization of the hydroxamic acid intermediate to form the desired benzoxazol-3-ol ring system. This reaction is an example of an intramolecular nucleophilic aromatic substitution (SNAr).

Mechanism: In the presence of a base, the hydroxyl group of the hydroxamic acid is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine atom on the aromatic ring. The trifluoromethyl group at the para position acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The subsequent loss of the fluoride ion leads to the formation of the stable heterocyclic ring. The temperature required for this cyclization can be influenced by the nature of the electron-withdrawing group on the aromatic ring.[4]

Figure 3: Mechanism of intramolecular cyclization.

Experimental Protocols

Materials and Reagents:

| Reagent | Purity | Supplier |

| 2-Fluoro-4-(trifluoromethyl)benzoate | >98% | Commercially Available |

| Hydroxylamine hydrochloride | >99% | Commercially Available |

| Sodium methoxide (25% in methanol) | - | Commercially Available |

| Methanol (anhydrous) | >99.8% | Commercially Available |

| Potassium carbonate (anhydrous) | >99% | Commercially Available |

| N,N-Dimethylformamide (DMF, anhydrous) | >99.8% | Commercially Available |

| Hydrochloric acid (1 M) | - | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate | - | Commercially Available |

Protocol 1: Synthesis of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous methanol. To this solution, add hydroxylamine hydrochloride (3.0 eq).

-

Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium methoxide (3.0 eq) in methanol.[1] The reaction is often performed with an excess of hydroxylamine to drive the reaction to completion.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Purification: To the residue, add water and acidify with 1 M HCl to a pH of approximately 3-4. The resulting precipitate is the hydroxamic acid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 2-fluoro-N-hydroxy-4-(trifluoromethyl)benzamide. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., 1H NMR).

Protocol 2: Synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-fluoro-N-hydroxy-4-(trifluoromethyl)benzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: To this solution, add anhydrous potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C for 3-5 hours.[4] The progress of the cyclization can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidification and Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 6-(trifluoromethyl)-1,2-benzoxazol-3-ol.

Safety and Handling

Hydroxylamine and its salts are potentially explosive and should be handled with care. [5][6][7][8][9]

-

Handling Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] Work in a well-ventilated fume hood.[5][7] Avoid heating hydroxylamine or its solutions to dryness.[5]

-

Storage: Store hydroxylamine hydrochloride in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Disposal: Dispose of hydroxylamine waste according to local, state, and federal regulations.[6]

Trifluoromethylated compounds can be volatile and may have toxicological properties that are not fully characterized.

-

Handling Precautions: Handle these compounds in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation and skin contact.

Conclusion

The synthesis of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol from 2-fluoro-4-(trifluoromethyl)benzoate is a reliable and reproducible two-step process. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this valuable compound for further investigation in their drug discovery and development programs.

References

- Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.).

- Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.).

- Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.

- Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Journal of Organic Chemistry, 74(9), 3540-3543.

- US Patent US20060009658A1. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine.

- Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.).

- MilliporeSigma. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- Ragaini, F., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4237.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- Penta chemicals. (2025). Hydroxylamine hydrochloride Safety Data Sheet.

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 3. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 4. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. prochemonline.com [prochemonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Application Note: Strategic O-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol for Pharmaceutical Scaffolds

Abstract

This application note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the use of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol as a nucleophile in O-alkylation reactions. O-alkylated 1,2-benzoxazole cores are privileged scaffolds in medicinal chemistry, and the strategic introduction of a trifluoromethyl group offers significant advantages in modulating physicochemical properties such as metabolic stability and lipophilicity.[1][2] This guide elucidates the underlying chemical principles, including the compound's tautomeric nature and the electronic influence of the trifluoromethyl substituent, to provide a robust and reproducible protocol for selectively synthesizing 3-alkoxy-6-(trifluoromethyl)-1,2-benzoxazole derivatives.

Introduction: The Strategic Value of the Title Compound

The 1,2-benzoxazole (also known as 1,2-benzisoxazole) motif is a cornerstone in the development of therapeutic agents, notably in the fields of antipsychotics and anticonvulsants.[3] Its derivatives are integral to a range of biologically active molecules. The specific subject of this note, 6-(trifluoromethyl)-1,2-benzoxazol-3-ol, is a particularly valuable building block. The trifluoromethyl (-CF3) group is a powerful tool in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and act as a bioisostere for other groups, thereby improving a drug candidate's pharmacokinetic profile.[1][2]

The O-alkylation of this scaffold provides access to a diverse library of 3-alkoxy-1,2-benzoxazole derivatives, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs. However, the inherent chemical nature of the starting material presents a unique challenge and opportunity: its existence as a tautomeric mixture and its status as an ambident nucleophile.

Mechanistic Considerations: Tautomerism and Nucleophilicity

A foundational understanding of the substrate's reactivity is paramount for successful and selective synthesis. The reaction's outcome is dictated by two key factors: the tautomeric equilibrium and the electronic impact of the -CF3 group.

The Hydroxybenzoxazole ⇌ Benzoxazolinone Tautomerism

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol exists in a tautomeric equilibrium with its keto form, 6-(trifluoromethyl)-1,2-benzoxazolin-3-one. Deprotonation with a base generates an ambident anion with nucleophilic character at both the exocyclic oxygen (O-anion) and the ring nitrogen (N-anion). This duality means that alkylation can potentially yield two different products: the desired O-alkylated ether or the N-alkylated lactam analog.[4]

Caption: Tautomeric equilibrium of the nucleophile.

Controlling the regioselectivity of the alkylation is the primary objective of the developed protocol. Research on related systems has shown that mixtures of O- and N-alkylation are common, but the presence of a strong electron-withdrawing group, such as a nitro group, can favor exclusive O-alkylation.[4]

Influence of the 6-Trifluoromethyl Group

The -CF3 group at the 6-position is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This has two significant consequences:

-

Increased Acidity: The -CF3 group stabilizes the conjugate base (the ambident anion) through a negative inductive effect (-I effect), thereby increasing the acidity of the hydroxyl proton. For comparison, the pKa of phenol is approximately 9.9, while p-(trifluoromethyl)phenol is significantly more acidic with a pKa around 9.1.[3][5] This enhanced acidity allows for the use of moderately strong bases for complete deprotonation, avoiding the need for organometallic reagents.

-

Modulation of Nucleophilic Sites: According to Hard-Soft Acid-Base (HSAB) theory, the electron-withdrawing -CF3 group increases the "hardness" of the exocyclic oxygen atom by pulling electron density away. Alkyl halides are considered relatively "hard" electrophiles. The "like-reacts-with-like" principle of HSAB theory suggests that the hard oxygen nucleophile will preferentially react with the hard alkyl halide electrophile, favoring O-alkylation over N-alkylation.

Optimized Protocol for Selective O-Alkylation

This protocol is based on the principles of the Williamson ether synthesis, a classic and robust method for forming ethers via an SN2 mechanism.[2][6][7] The conditions have been optimized to favor the formation of the O-alkylated product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol | >98% | Sigma-Aldrich | Starting material. |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Synthesis Grade | Alfa Aesar | Primary halides are strongly preferred to minimize E2 elimination. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Acros Organics | Strong, non-nucleophilic base. Handle with extreme care. |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or similar | EMD Millipore | Aprotic polar solvent, crucial for favoring O-alkylation. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | Fisher Scientific | For workup. |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic phase. |

Step-by-Step Experimental Procedure

Caption: General workflow for O-alkylation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add 6-(trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of substrate). Stir until all solid has dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.1-1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium salt.

-

Alkylation: Slowly add the primary alkyl halide (1.05-1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

-

Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Protocol Choices

-

Base (NaH): A strong, non-nucleophilic base is essential to ensure complete and irreversible deprotonation of the acidic hydroxyl group, forming the nucleophilic anion.[8][9] Using a weaker base like K₂CO₃ or an alkoxide could lead to an equilibrium and potentially lower yields.

-

Solvent (Anhydrous DMF): A polar aprotic solvent is critical. It effectively solvates the sodium cation, leaving a "naked" and highly reactive ambident anion. In such solvents, the reaction tends to occur at the more electronegative and "harder" atom, which is the oxygen, thus maximizing O-alkylation.[1][10] Protic solvents (like ethanol) would solvate the oxygen atom via hydrogen bonding, hindering its nucleophilicity and potentially favoring N-alkylation.

-

Alkylating Agent (Primary Halide): The reaction proceeds via an SN2 mechanism. To avoid the competing E2 elimination pathway, primary alkyl halides (R-CH₂-X) are the ideal electrophiles.[2][11] Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.

-

Temperature Control: Initial cooling to 0 °C during deprotonation and alkyl halide addition helps to control the exothermic reaction and prevent potential side reactions.

Expected Results and Characterization

The successful O-alkylation yields 3-alkoxy-6-(trifluoromethyl)-1,2-benzoxazole. The table below provides representative data for two common alkylating agents.

| Alkylating Agent | Product Name | Typical Yield | Characterization Notes (¹H NMR) |

| Iodomethane | 3-Methoxy-6-(trifluoromethyl)-1,2-benzoxazole | 85-95% | Appearance of a new singlet around δ 4.0-4.2 ppm (O-CH ₃). Aromatic protons will show characteristic splitting patterns in the δ 7.5-8.0 ppm region. |

| Benzyl Bromide | 3-(Benzyloxy)-6-(trifluoromethyl)-1,2-benzoxazole | 80-90% | Appearance of a new singlet around δ 5.2-5.4 ppm (O-CH ₂-Ph). Aromatic protons from the benzyl group will appear around δ 7.3-7.5 ppm, in addition to the signals from the benzoxazole core. |

¹³C NMR: Expect a downfield shift for the C3 carbon upon O-alkylation compared to the parent compound. Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the O-alkylated product. IR Spectroscopy: Disappearance of the broad O-H stretch from the starting material (around 3100-3300 cm⁻¹) and the appearance of C-O-C stretching vibrations (around 1050-1250 cm⁻¹).

Troubleshooting and Key Considerations

-

Low Yield: May result from incomplete deprotonation (use fresh, high-quality NaH), wet solvent/reagents (ensure all materials are anhydrous), or use of a secondary/tertiary alkyl halide leading to elimination.

-

Mixture of O- and N-Alkylated Products: This indicates a loss of regioselectivity. The most likely cause is the use of a protic or less polar solvent. Ensure high-purity, anhydrous DMF is used. The choice of counter-ion can also play a role; while Na⁺ is effective, exploring K⁺ (using KH) might alter selectivity in challenging cases.

-

No Reaction: Ensure the alkylating agent has a good leaving group (I > Br > Cl). If using an alkyl chloride, the addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction via an in-situ Finkelstein reaction.

Conclusion

The O-alkylation of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol is a highly effective method for generating structurally diverse libraries of compounds for drug discovery. By understanding the substrate's inherent tautomerism and the powerful electronic influence of the trifluoromethyl group, a selective and high-yielding synthetic protocol can be reliably executed. The use of a strong, non-nucleophilic base in a polar aprotic solvent is critical to favor the desired O-alkylation pathway via an SN2 mechanism. This application note provides the foundational knowledge and a practical, field-proven protocol to empower researchers in their synthesis of novel and potentially therapeutic molecules.

References

-

Fiveable. (2025, August 15). Alkylation of enolates. Organic Chemistry II Class Notes. [Link]

-

Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

-

Study.com. (n.d.). Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. [Link]

-

PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

-

Organic Chemistry Tutorial. (2024, November 4). Ambident Nucleophiles - Examples, Reactions and Conditions. [Link]

-

ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. [Link]

-

PubMed. (n.d.). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Journal of the American Chemical Society. (1992). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. [Link]

-

MDPI. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

-

PubMed Central. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

RSC Publishing. (2020, July 23). Use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. homework.study.com [homework.study.com]

- 4. [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. curlyarrows.com [curlyarrows.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

N-alkylation vs O-alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Application Note & Protocol Guide

Controlling Regioselectivity: A Guide to the N- vs. O-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Abstract